molecular formula C21H25N2O2+ B11208430 3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11208430
M. Wt: 337.4 g/mol
InChI Key: IJAIXLFGCDJLOX-UHFFFAOYSA-N
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Description

3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]azepine core, followed by functionalization at specific positions to introduce the hydroxy, methoxyphenyl, and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler structure.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated product.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium lies in its specific combination of functional groups and its structural framework

Properties

Molecular Formula

C21H25N2O2+

Molecular Weight

337.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C21H25N2O2/c1-25-19-13-11-18(12-14-19)22-16-21(24,17-8-4-2-5-9-17)23-15-7-3-6-10-20(22)23/h2,4-5,8-9,11-14,24H,3,6-7,10,15-16H2,1H3/q+1

InChI Key

IJAIXLFGCDJLOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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